1,1-Dichloro-2,2-difluoroethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

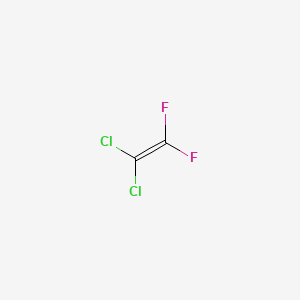

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dichloro-2,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGONURINHVBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073150 | |

| Record name | Ethene, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Boiling point = 19 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,1-Dichloro-2,2-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

370.0 [mmHg] | |

| Record name | 1,1-Dichloro-2,2-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-35-6 | |

| Record name | 1,1-Dichloro-2,2-difluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-2,2-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorodifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-2,2-DIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC503FP86Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1-Dichloro-2,2-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dichloro-2,2-difluoroethylene (DCDFE), a fluorinated alkene of interest in various chemical syntheses. The information is presented to support research, development, and safety protocols.

Core Physical and Chemical Properties

This compound, with the CAS number 79-35-6, is a volatile, colorless liquid at room temperature.[1][2][3] It is also known by other names, including 1,1-dichloro-2,2-difluoroethene and R-1112a.[4] This compound is an important intermediate, for instance, in the synthesis of the anesthetic methoxyflurane.[1]

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C2Cl2F2 | |

| Molecular Weight | 132.92 | g/mol |

| Melting Point | -116 | °C |

| Boiling Point | 19 | °C |

| Density | 1.439 | g/cm³ |

| Refractive Index | 1.3830 | |

| Vapor Pressure | 999 | mmHg at 25°C |

Note: The refractive index and density values are often cited at temperatures below standard room temperature due to the compound's volatility.

Experimental Protocols

The determination of the physical properties of a volatile compound like this compound requires specific methodologies to ensure accuracy. Below are detailed experimental protocols for key properties.

Synthesis of this compound

A common laboratory-scale synthesis involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in a suitable solvent like methanol.[5]

Materials:

-

500-ml three-necked round-bottomed flask

-

100-ml separatory funnel

-

Thermometer

-

Short fractionating column

-

Condenser

-

100-ml tared receiver

-

Methanol (150 ml)

-

Powdered zinc (42.2 g, 0.65 g atom)

-

Zinc chloride (0.2 g)

-

1,1,1,2-tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mole) dissolved in 50 ml of methanol

-

Acetone-Dry Ice bath

-

Ice water bath

Procedure:

-

The flask is charged with methanol, powdered zinc, and zinc chloride.[5]

-

The apparatus is assembled with the separatory funnel, thermometer, and fractionating column connected to a condenser and a receiver cooled in an ice water bath. Acetone cooled in a Dry Ice-acetone bath is circulated through the condenser.[5]

-

The mixture in the flask is heated to 60–63°C.[5]

-

A small portion (10-15 ml) of the 1,1,1,2-tetrachloro-2,2-difluoroethane solution is added dropwise. The reaction should become moderately vigorous.[5]

-

The heating bath is removed, and the addition of the ethane derivative is continued at a rate that maintains the temperature at the head of the column between 18–22°C.[5]

-

The addition typically takes 45 minutes to 1 hour, during which the temperature in the distillation flask drops to 45–50°C.[5]

-

After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the reaction and distill the remaining product. The temperature in the flask will gradually rise to 69–70°C.[5]

-

The product, this compound, is collected in the cooled receiver, distilling at 18–21°C.[5]

Determination of Boiling Point (Thiele Tube Method)

For a volatile liquid, the Thiele tube method provides an efficient way to determine the boiling point with a small sample size.

Materials:

-

Thiele tube

-

Heating oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density of a Volatile Liquid

Materials:

-

Pycnometer (a small, calibrated flask)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, taking care to avoid bubbles, and placed in a water bath at a specific temperature until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark.

-

The pycnometer is removed from the bath, dried, and its mass is measured again.

-

The mass of the liquid is determined by subtraction.

-

The procedure is repeated with a reference liquid of known density (e.g., distilled water) to accurately determine the volume of the pycnometer.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the chemical transformation from the starting material to the final product in the synthesis of this compound.

Caption: Synthesis of DCDFE via dehalogenation.

References

- 1. This compound CAS#: 79-35-6 [m.chemicalbook.com]

- 2. 79-35-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6 | Chemsrc [chemsrc.com]

- 4. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1,1-Dichloro-2,2-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,1-dichloro-2,2-difluoroethylene (DCDFE), a valuable fluorinated building block in organic synthesis. The document details established methodologies, including zinc dehalogenation, dehydrochlorination, and thermal cleavage, presenting them with in-depth experimental protocols. Quantitative data for each method are summarized in comparative tables. Furthermore, this guide includes key spectroscopic data for the characterization of this compound. Reaction pathways and experimental workflows are visualized using logical diagrams to facilitate understanding.

Introduction

This compound (DCDFE), also known by its ASHRAE number R-1112a, is a halogenated alkene with the chemical formula C₂Cl₂F₂.[1] It is a colorless, low-boiling liquid that serves as a versatile intermediate in the synthesis of various fluorinated compounds.[1] Its unique electronic and steric properties, imparted by the geminal dichloro and difluoro substituents, make it a valuable precursor in the preparation of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on the principal methods for the laboratory and potential industrial-scale synthesis of this compound.

Synthetic Methodologies

Several methods have been established for the synthesis of this compound. The most common and well-documented routes involve the dehalogenation of a polychlorofluoroethane, the dehydrochlorination of a hydrochlorofluoroethane, and thermal cleavage processes.

Zinc Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane

A widely used and high-yielding laboratory method for the preparation of this compound is the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc dust in a suitable solvent, such as methanol or ethanol.[2] This reaction proceeds readily under mild conditions.

Caption: Zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.

A detailed experimental procedure for this method is provided by Organic Syntheses.[2]

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a fractional distillation setup is required. The receiving flask should be cooled to collect the low-boiling product.

Procedure:

-

Charge the reaction flask with methanol, powdered zinc, and a catalytic amount of zinc chloride.

-

Heat the mixture to 60-63 °C.

-

Add a solution of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol dropwise from the dropping funnel.

-

Control the addition rate to maintain a steady reflux and a distillation temperature of 18-22 °C at the head of the column.

-

The product, this compound, is continuously distilled from the reaction mixture.

-

After the addition is complete, continue heating for approximately one hour to ensure complete reaction and distillation of the product.

| Parameter | Value | Reference |

| Yield | 89-95% | [2] |

| Boiling Point | 18-21 °C (initial distillate) | [2] |

| 17 °C (redistilled) | [2] | |

| Refractive Index (n_D^0) | 1.3730–1.3746 | [2] |

Dehydrochlorination of 1,2,2-Trichloro-1,1-difluoroethane

Another common synthetic route is the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane. This elimination reaction can be achieved using various bases, including sodium hydroxide and potassium hydroxide in an aqueous or alcoholic solution.[2]

Caption: Base-induced dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane.

While a specific detailed protocol with quantitative data is not as readily available as for the zinc dehalogenation method, the general procedure involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a solution of a strong base.

Procedure:

-

A solution of potassium hydroxide in aqueous methanol is prepared in a reaction vessel.

-

1,2,2-Trichloro-1,1-difluoroethane is added to the basic solution.

-

The reaction mixture is typically heated to facilitate the elimination reaction.

-

The volatile product, this compound, is distilled from the reaction mixture as it is formed.

-

The collected distillate is then washed and dried to afford the pure product.

Thermal Cleavage

The synthesis of this compound can also be achieved through thermal cleavage, or pyrolysis, of suitable precursors. One documented method is the thermal decomposition of 1,2,2-trichloro-1,1-difluoroethane at high temperatures.[2]

Caption: Thermal cleavage of 1,2,2-trichloro-1,1-difluoroethane.

This method typically involves passing the vapor of the starting material through a heated tube, often packed with a contact material. The high temperatures required (around 590 °C) necessitate specialized equipment.[2] The product stream is then cooled to condense the this compound, which would be further purified by distillation.

Characterization

Accurate characterization of this compound is crucial to ensure its purity and confirm its identity. The following table summarizes key physical and spectroscopic properties.

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₂Cl₂F₂ | [3] |

| Molecular Weight | 132.92 g/mol | [1] |

| Boiling Point | 19 °C | [3] |

| Melting Point | -116 °C | [3] |

| Density | 1.439 g/mL | [3] |

| Spectroscopic Data | ||

| Mass Spectrum (EI) | The NIST WebBook provides the mass spectrum, showing characteristic isotopic patterns for chlorine-containing fragments. | [4] |

| Infrared Spectrum | The NIST WebBook contains infrared spectral data for this compound. | [5] |

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound. The zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane stands out as a high-yielding and well-documented laboratory procedure. Dehydrochlorination and thermal cleavage offer alternative routes, though they may require more specialized conditions or optimization to achieve comparable yields and purity. The choice of synthetic method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the available equipment. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals working with this important fluorinated building block.

References

- 1. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Volume # 1(8), January - February 2000 — "The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process" [notes.fluorine1.ru]

- 5. Ethene, 1,1-dichloro-2,2-difluoro- [webbook.nist.gov]

Technical Guide: 1,1-Dichloro-2,2-difluoroethene (CAS 79-35-6)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structure

The compound with CAS number 79-35-6 is identified as 1,1-Dichloro-2,2-difluoroethene . It is a halogenated alkene with the molecular formula C₂Cl₂F₂.[1][2][3] Its structure consists of a carbon-carbon double bond, with one carbon atom bonded to two chlorine atoms and the other to two fluorine atoms.[1]

Synonyms: 1,1-Dichloro-2,2-difluoroethylene, Dichlorodifluoroethylene, Genetron 1112a, CFC 1112a, R-1112a.[2][3]

Chemical Structure:

Physicochemical Properties

1,1-Dichloro-2,2-difluoroethene is a colorless, volatile liquid or gas at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,1-Dichloro-2,2-difluoroethene

| Property | Value | Reference(s) |

| Molecular Formula | C₂Cl₂F₂ | [1] |

| Molar Mass | 132.92 g/mol | [2] |

| Appearance | Colorless liquid/gas | [2] |

| Density | 1.439 g/cm³ | [4] |

| Melting Point | -116 °C | [5] |

| Boiling Point | 17-19 °C | [2] |

| Vapor Pressure | 999.2 mmHg at 25°C | [6] |

| LogP | 2.43 | [6] |

| Refractive Index | 1.3730 - 1.3746 | [7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,1-Dichloro-2,2-difluoroethene.

Table 2: Spectroscopic Data for 1,1-Dichloro-2,2-difluoroethene

| Technique | Key Observations/Data | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 132; m/z 2nd Highest: 134; m/z 3rd Highest: 82 | [1] |

| Infrared (IR) Spectroscopy | Characteristic C=C stretching and C-F stretching bands are present. Specific peak data is available in spectral databases. | |

| ¹⁹F NMR Spectroscopy | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. Detailed chemical shift data can be found in specialized databases. | [7] |

| ¹³C NMR Spectroscopy | Two distinct signals are expected for the two carbon atoms of the double bond. |

Note: Detailed, high-resolution spectra and specific peak assignments are available through resources such as the NIST Chemistry WebBook and SpectraBase.[8][9]

Synthesis and Experimental Protocols

1,1-Dichloro-2,2-difluoroethene can be synthesized through several routes, most notably by dehalogenation or dehydrochlorination of polychlorofluoroethanes.[7]

Synthesis via Zinc Dehalogenation

A common laboratory-scale synthesis involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in a suitable solvent like methanol.[7]

Reaction: CCl₃-CClF₂ + Zn → CCl₂=CF₂ + ZnCl₂

Detailed Experimental Protocol: Zinc Dehalogenation

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

500-mL three-necked round-bottomed flask

-

100-mL separatory funnel

-

Thermometer

-

Short fractionating column and condenser

-

100-mL tared receiver flask

-

Methanol (150 mL)

-

Powdered zinc (42.2 g, 0.65 g-atom)

-

Zinc chloride (0.2 g)

-

1,1,1,2-tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mole) dissolved in 50 mL of methanol

-

Dry ice-acetone bath

-

Ice water bath

Procedure:

-

Assemble the apparatus, charging the 500-mL flask with 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.[7]

-

Circulate a coolant (acetone cooled in a dry ice-acetone bath) through the condenser and immerse the receiver flask in an ice water bath.[7]

-

Heat the mixture in the reaction flask to 60–63 °C.[7]

-

Add a 10–15 mL portion of the 1,1,1,2-tetrachloro-2,2-difluoroethane solution dropwise from the separatory funnel over a few minutes. The reaction should become moderately vigorous, with refluxing of the product observed part-way up the fractionating column.[7]

-

Remove the heating bath. Continue the addition of the ethane derivative at a rate that maintains the temperature at the head of the column at 18–22 °C. The product will co-distill as it is formed.[7]

-

The addition of the reactant typically takes 45 minutes to 1 hour. During this time, the temperature in the distillation flask will drop to 45–50 °C.[7]

-

After the addition is complete, reapply the heating bath and continue the distillation for another hour to ensure all the product is collected. The temperature in the flask will gradually rise to 69–70 °C.[7]

-

The collected product in the receiver will be 71–76 g (89–95% yield) of this compound, distilling at 18–21 °C.[7]

Applications in Research and Drug Development

1,1-Dichloro-2,2-difluoroethene is a valuable compound with several applications:

-

Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, including the anesthetic drug methoxyflurane.[10]

-

Fundamental Research: Due to the electron-withdrawing nature of its halogen substituents, it has a highly polarized and electron-deficient π-system. This makes it a valuable substrate in fundamental chemical research, particularly in the study of cycloaddition reactions like the Diels-Alder reaction.

-

Refrigerant: It is known by the ASHRAE number R-1112a and has been used as a refrigerant.[2]

-

Solvent: While it can be used as a solvent, its practical application is limited by its very low boiling point.[2]

Safety and Toxicology

1,1-Dichloro-2,2-difluoroethene is considered a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for 1,1-Dichloro-2,2-difluoroethene

| Hazard Type | Description | Reference(s) |

| Acute Toxicity | Toxic by inhalation.[6] | [6] |

| Irritation | Causes irritation to the eyes, skin, and mucous membranes. May cause redness, itching, and pain upon skin contact.[2][6] | [2][6] |

| Organ Effects | May cause respiratory and nervous system depression. Potential for kidney and liver damage.[6] | [6] |

| Inhalation LC50 (rat) | 700 mg/m³/4H | [6] |

| Fire Hazard | Concentrated material can be ignited. If involved in a fire, it may emit toxic organic fumes and corrosive hydrogen and carbonyl fluorides.[2][6] | [2][6] |

Handling Recommendations:

-

Store in a tightly sealed container in a cool, well-ventilated area.[6]

-

Always wear approved safety glasses and appropriate personal protective equipment (PPE) when handling.[6]

-

Handle in a well-ventilated area or fume hood to avoid inhalation of vapors.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 1,1-Dichloro-2,2-difluoroethene via zinc dehalogenation.

Caption: Workflow for the synthesis of 1,1-Dichloro-2,2-difluoroethene.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR spectrum [chemicalbook.com]

- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. colorado.edu [colorado.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Ethene, 1,1-dichloro-2,2-difluoro- [webbook.nist.gov]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 10. Ethane, 1,1-dichloro-2,2-difluoro- | C2H2Cl2F2 | CID 33240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Dichloro-2,2-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,1-Dichloro-2,2-difluoroethylene (C2Cl2F2), a compound of interest in various chemical and industrial applications. This document summarizes key quantitative data in structured tables, details generalized experimental protocols for the determination of these properties, and presents a logical workflow for their experimental investigation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields requiring accurate thermodynamic data.

Introduction

This compound, also known by its refrigerant designation R-1112a, is a halogenated ethylene derivative.[1][2] Its molecular structure and the presence of both chlorine and fluorine atoms confer unique physical and chemical characteristics. A thorough understanding of its thermodynamic properties is essential for its application in synthesis, as a refrigerant, and for safety and handling considerations.[2] This guide consolidates available data on its fundamental thermodynamic parameters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C2Cl2F2 |

| Molecular Weight | 132.92 g/mol [3] |

| CAS Number | 79-35-6[2] |

| Appearance | Colorless liquid[4] |

Thermodynamic Data

The following tables summarize the core thermodynamic properties of this compound. The data has been compiled from various scientific databases and literature sources.

Table 2: Phase Transition Properties

| Property | Value |

| Boiling Point | 19 °C (292.15 K)[5] |

| Melting Point | -116 °C (157.15 K)[5] |

Table 3: Critical Properties

| Property | Value |

| Critical Temperature | Not available |

| Critical Pressure | Not available |

| Critical Density | Not available |

Table 4: Other Thermodynamic Properties

| Property | Value |

| Density (liquid) | 1.439 g/mL[5] |

| Vapor Pressure | 999.2 mmHg at 25 °C[6] |

| Heat of Vaporization | Not available |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available |

| Enthalpy of Formation (ΔfH°gas) | Data not available |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available |

| Enthalpy of Fusion (ΔfusH°) | Data not available |

Experimental Protocols

Boiling Point Determination

The boiling point of a volatile liquid such as this compound can be accurately determined using distillation methods.

-

Simple Distillation: A sample of the liquid is placed in a distillation flask with boiling chips and heated. A thermometer is positioned in the vapor path to measure the temperature at which the liquid and vapor phases are in equilibrium. The constant temperature observed during the collection of the distillate is recorded as the boiling point.

-

Fractional Distillation: For purification purposes or for separating mixtures, a fractionating column is inserted between the distillation flask and the condenser. This method provides a more precise boiling point for a pure substance.

Melting Point Determination

Due to its very low melting point, specialized apparatus is required for the determination of the melting point of this compound.

-

Capillary Tube Method: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is slowly increased. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. For low-temperature measurements, the apparatus must be capable of controlled cooling and slow heating from a sub-ambient temperature.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point by detecting the heat flow associated with the phase transition. A small, weighed sample is hermetically sealed in a pan and subjected to a controlled temperature program. The onset temperature of the endothermic melting peak is taken as the melting point.

Vapor Pressure Measurement

The vapor pressure of a volatile liquid can be measured by static or dynamic methods.

-

Static Method: A small amount of the degassed liquid is introduced into an evacuated, thermostated vessel. The pressure exerted by the vapor in equilibrium with the liquid is measured directly with a pressure transducer at various temperatures.

-

Dynamic Method (Ebulliometry): This method involves measuring the boiling temperature of the liquid at a controlled, sub-atmospheric pressure. An ebulliometer is used to maintain a stable boiling state, and the corresponding pressure and temperature are recorded.

Heat of Vaporization Determination

The enthalpy of vaporization can be determined calorimetrically or calculated from vapor pressure data.

-

Calorimetry: A known amount of the substance is vaporized at a constant temperature, and the heat absorbed during this process is measured directly using a calorimeter.

-

Clausius-Clapeyron Equation: The heat of vaporization can be estimated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Specific Heat Capacity Measurement

The specific heat capacity is determined using calorimetry.

-

Adiabatic Calorimetry: A known quantity of heat is supplied to a known mass of the substance in a thermally isolated container (calorimeter). The resulting temperature change is measured, and the specific heat capacity is calculated.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to raise the temperature of a sample compared to a reference. This difference in heat flow is directly proportional to the specific heat capacity of the sample.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the thermodynamic properties of a chemical compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 3. Ethene, 1,1-dichloro-2,2-difluoro- (CAS 79-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 79-35-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6 | Chemsrc [chemsrc.com]

"isomers of dichlorodifluoroethylene and their stability"

An In-depth Technical Guide on the Isomers of Dichlorodifluoroethylene and Their Stability

Abstract

Dichlorodifluoroethylene (C₂Cl₂F₂) is a halogenated alkene that exists as three distinct isomers: 1,1-dichloro-2,2-difluoroethylene, and the geometric isomers cis- and trans-1,2-dichloro-1,2-difluoroethylene. These compounds serve as important intermediates in the synthesis of various industrial chemicals and fluorinated compounds.[1][2] Understanding the relative thermodynamic stability of these isomers is crucial for optimizing reaction conditions, controlling product distribution, and ensuring process safety. This technical guide provides a comprehensive overview of the isomers, their thermodynamic properties, and the experimental and computational methodologies used to determine their stability.

Isomers of Dichlorodifluoroethylene

The chemical formula C₂Cl₂F₂ corresponds to three structural and geometric isomers. These colorless gases are classified as some of the simplest chlorodifluoroalkenes.[1]

-

This compound (R-1112a): A structural isomer where both chlorine atoms are attached to one carbon and both fluorine atoms to the other. It is a low-boiling liquid used as a refrigerant and solvent.[1]

-

cis-1,2-dichloro-1,2-difluoroethylene (R-1112c): A geometric isomer where the chlorine and fluorine atoms are on the same side of the double bond.

-

trans-1,2-dichloro-1,2-difluoroethylene (R-1112t): A geometric isomer where the chlorine and fluorine atoms are on opposite sides of the double bond.

The two 1,2-dichloro-1,2-difluoroethylene isomers are diastereomers and are typically available commercially as a mixture.[1]

Thermodynamic Stability

The relative stability of the dichlorodifluoroethylene isomers can be assessed by comparing their standard enthalpies of formation (ΔHf°). A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.

In many substituted ethylenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance. However, for several 1,2-dihaloethenes, including 1,2-dichloroethene and 1,2-difluoroethylene, the cis isomer is found to be more stable, a phenomenon often referred to as the "cis effect".[3][4][5] This effect is often rationalized by a combination of factors including stabilizing electrostatic interactions and molecular orbital interactions.[5] Computational studies on related dihaloethenes have confirmed the greater stability of the cis isomers.[6]

Data Presentation: Properties and Stability

The following tables summarize key physical and thermodynamic properties for the three isomers of dichlorodifluoroethylene.

Table 1: General and Physical Properties of Dichlorodifluoroethylene Isomers

| Property | This compound | cis-1,2-dichloro-1,2-difluoroethylene | trans-1,2-dichloro-1,2-difluoroethylene |

| Systematic Name | 1,1-Dichloro-2,2-difluoroethene | (Z)-1,2-Dichloro-1,2-difluoroethene | (E)-1,2-Dichloro-1,2-difluoroethene |

| CAS Number | 79-35-6[1] | 311-81-9[1] | 381-71-5[1] |

| Molar Mass | 132.92 g·mol⁻¹[1] | 132.92 g·mol⁻¹[1] | 132.92 g·mol⁻¹[1] |

| Boiling Point | 17-19 °C[1] | - | - |

| Melting Point | - | -119.6 °C[1] | -93.3 °C[1] |

Table 2: Thermodynamic Stability Data of Dichlorodifluoroethylene Isomers

| Isomer | Standard Enthalpy of Formation (ΔHf° at 298.15 K) | Reference |

| cis-1,2-dichloro-1,2-difluoroethylene | - | - |

| trans-1,2-dichloro-1,2-difluoroethylene | 18.19 kJ·mol⁻¹ | [7] |

Experimental Protocols

The determination of isomer stability and properties relies on a combination of synthesis, purification, and analytical techniques.

Synthesis and Isolation

Protocol 3.1.1: Synthesis of this compound

This protocol describes the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[8]

-

Apparatus Setup: A 500-ml three-necked round-bottomed flask is equipped with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver. The condenser is cooled with a dry ice-acetone bath, and the receiver is immersed in ice water.

-

Reagents: Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

-

Initiation: Heat the mixture to 60–63 °C. Add a small portion (10-15 ml) of a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol dropwise.

-

Reaction Control: Once the reaction becomes vigorous (refluxing is observed), remove the heating bath. Continue adding the ethane derivative at a rate that maintains the temperature at the head of the column at 18–22 °C.

-

Distillation: Adjust the take-off rate of the product to about half the input rate of the reactant. The reaction temperature will drop to 45–50 °C.

-

Completion: After the addition is complete (approx. 45-60 minutes), replace the heating bath and continue distillation for another hour until the flask temperature reaches 69–70 °C to distill the remaining product. The collected product is this compound.

Protocol 3.1.2: Isolation of cis- and trans-1,2-dichloro-1,2-difluoroethylene

The diastereomers were first co-isolated in 1965.[1] The methodology involves a precise physical separation technique.

-

Fractional Distillation: The initial mixture of isomers is subjected to fractional distillation to separate components based on their boiling points.

-

Fractional Melting: The resulting fractions are further purified by fractional melting, a technique that separates substances based on their melting points. This combination of methods allows for the isolation of the individual cis and trans isomers.

Computational Chemistry Protocol

Computational methods like Density Functional Theory (DFT) are powerful tools for predicting the relative stabilities of isomers where experimental data may be lacking.[9]

-

Structure Creation: Generate the 3D molecular structures of the three dichlorodifluoroethylene isomers.

-

Geometry Optimization: Perform geometry optimization for each isomer using a DFT method (e.g., B3LYP functional) and a suitable basis set. This step locates the lowest energy conformation for each structure.[9]

-

Frequency Calculation: Compute the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Energy Calculation: The electronic energies obtained from the optimized structures provide a direct comparison of their relative stabilities. The isomer with the lowest total energy is predicted to be the most thermodynamically stable.

-

Thermochemical Analysis: From the frequency calculations, thermochemical properties such as enthalpy and Gibbs free energy can be calculated to provide a more complete picture of stability at different temperatures.

Logical and Workflow Diagrams

The following diagrams, rendered using Graphviz, illustrate key relationships and workflows pertinent to the study of dichlorodifluoroethylene isomers.

References

- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 2. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]

- 3. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 4. 1,2-Difluoroethylene - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

In-depth Technical Guide: Solubility of 1,1-Dichloro-2,2-difluoroethylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated hydrocarbon of significant interest as a chemical intermediate, presents a unique solubility profile critical for its application in synthesis and various industrial processes. This technical guide provides a comprehensive overview of the available information on the solubility of DCDFE in organic solvents. Despite extensive literature searches, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. This document summarizes the qualitative solubility information that has been established, outlines detailed experimental protocols for determining solubility, and presents a logical framework for approaching solubility studies of this compound.

Introduction

This compound (CAS No. 79-35-6), also known as DCDFE, is a colorless, volatile liquid with a boiling point of approximately 19°C.[1] Its chemical structure, featuring both chlorine and fluorine atoms on a carbon-carbon double bond, imparts distinct physical and chemical properties. Notably, it serves as a key precursor in the synthesis of various specialty chemicals, including the anesthetic methoxyflurane.[2]

Understanding the solubility of DCDFE in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling and storage. This guide addresses the current knowledge gap regarding quantitative solubility data and provides the necessary theoretical and practical framework for researchers to conduct their own solubility assessments.

Qualitative Solubility Profile

Based on available literature and chemical principles, a qualitative understanding of DCDFE's solubility can be inferred:

-

Water: this compound is consistently reported as being insoluble or poorly soluble in water. This is expected due to its nonpolar nature.

-

Organic Solvents: General statements in the literature indicate that DCDFE is soluble in a variety of organic solvents. This is attributed to the principle of "like dissolves like," where the nonpolar to weakly polar nature of DCDFE favors miscibility with other nonpolar or weakly polar organic liquids.

While these qualitative statements are helpful, they lack the precision required for many scientific and industrial applications, necessitating the experimental determination of quantitative solubility data.

Experimental Protocols for Solubility Determination

Given the low boiling point of this compound, specialized experimental techniques are required to accurately measure its solubility in organic solvents. The following protocols describe established methods for determining the solubility of gases or volatile liquids in liquids.

Isothermal Static Equilibrium Method

This method involves establishing a phase equilibrium between a known amount of the solvent and an excess of the gaseous solute (DCDFE) in a thermostated equilibrium cell at a constant temperature.

Methodology:

-

Apparatus Setup: A jacketed glass equilibrium cell equipped with a magnetic stirrer, a pressure transducer, and connections to a vacuum line and a gas-handling system is required. The temperature of the cell is controlled by circulating fluid from a thermostatic bath.

-

Solvent Degassing: A precisely known mass or volume of the organic solvent is introduced into the equilibrium cell. The solvent is then thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles under vacuum.

-

Introduction of DCDFE: A known amount of this compound vapor is introduced into the cell from a calibrated gas reservoir.

-

Equilibration: The mixture is stirred vigorously at a constant temperature until the pressure within the cell remains constant, indicating that equilibrium has been reached.

-

Data Acquisition: The equilibrium pressure and temperature are recorded. The amount of DCDFE dissolved in the solvent can be calculated from the initial and final amounts of DCDFE in the gas phase using the ideal gas law or a suitable equation of state.

Caption: Workflow for the Isothermal Static Equilibrium Method.

Gas Chromatography Method

Gas chromatography (GC) can be employed to determine the Henry's Law constant, which relates the partial pressure of a solute above a solution to its concentration in the solution. For sparingly soluble gases, the Henry's Law constant can be used to approximate solubility.

Methodology:

-

Column Preparation: A GC column is packed with a solid support coated with the organic solvent of interest as the stationary phase.

-

Instrumentation: The column is installed in a gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

-

Injection: A known volume of this compound vapor is injected into the GC.

-

Retention Time Measurement: The retention time of the DCDFE peak is measured as it passes through the column.

-

Calculation: The Henry's Law constant can be calculated from the retention time, the carrier gas flow rate, the amount of stationary phase (solvent) in the column, and other system parameters.

References

"vapor pressure and boiling point of 1,1-Dichloro-2,2-difluoroethylene"

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1,1-Dichloro-2,2-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 79-35-6, is a halogenated alkene with the chemical formula C₂Cl₂F₂.[1][2] This compound is a colorless, volatile liquid at room temperature.[2][3] It is also known by other names such as CFC 1112a and Genetron 1112a.[4][5] Due to its physical properties, it has applications as a refrigerant and as a chemical intermediate in the synthesis of other compounds, including anesthetic drugs like methoxyflurane.[1][3] Understanding its vapor pressure and boiling point is critical for its safe handling, storage, and application in various industrial and research settings.[3]

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties highlight its volatile nature.

| Property | Value | Source(s) |

| Molecular Formula | C₂Cl₂F₂ | [1][2][3][6] |

| Molecular Weight | 132.92 g/mol | [1][7][8] |

| Boiling Point | 17-19 °C (290.15-292.15 K) | [1][3][4][6] |

| Melting Point | -116 °C (157.15 K) | [3][6][9] |

| Density | ~1.439 g/cm³ at 20 °C | [3][6][7] |

| Vapor Pressure | 370 mmHg (at unspecified temp.)760 mmHg @ 19 °C999.2 mmHg @ 25 °C | [4][7][8] |

Experimental Protocols for Vapor Pressure and Boiling Point Determination

While specific experimental data for this compound is proprietary to the measuring laboratories, the following are detailed, standard methodologies widely used for determining the vapor pressure and boiling point of volatile halogenated compounds.

Static Method

This method directly measures the vapor pressure of a substance in equilibrium with its liquid or solid phase without the substance being boiled.

Methodology:

-

Sample Preparation and Degassing: A purified sample of the compound is placed into a sample cell. To ensure that the measured pressure is solely due to the substance, any dissolved gases (like air) must be removed. This is typically achieved by repeated freeze-pump-thaw cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.[10]

-

Thermostatic Control: The sample cell is placed in a thermostatically controlled bath to maintain a precise and uniform temperature.

-

Equilibrium: The sample is allowed to reach thermal and phase equilibrium, at which point the pressure in the headspace stabilizes.

-

Pressure Measurement: The vapor pressure is measured directly using a high-precision pressure transducer connected to the evacuated container.[10]

-

Data Collection: The procedure is repeated at various temperatures to generate a vapor pressure curve, which plots vapor pressure as a function of temperature.[10]

Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling point of the liquid at a controlled, often sub-atmospheric, pressure. The vapor pressure is considered equal to the controlled external pressure at which the liquid boils.

Methodology:

-

Apparatus Setup: The substance is placed in a specialized boiling flask, known as an ebulliometer. This apparatus is connected to a pressure control system and a condenser to prevent the loss of the volatile compound.[10]

-

Pressure Control: The system pressure is set and maintained at a specific value using a vacuum pump and a precision pressure controller.[10]

-

Heating and Boiling Point Determination: The sample is heated until it boils. The boiling point is the temperature at which the vapor pressure of the liquid equals the set external pressure. This temperature is measured with a calibrated thermometer or thermocouple.

-

Data Series: By systematically varying the controlled pressure and measuring the corresponding boiling temperatures, a set of data points for the vapor pressure curve is obtained.

Transpiration Method

This method is particularly useful for substances with low volatility but can be adapted for more volatile compounds.

Methodology:

-

Gas Saturation: A slow, precisely metered stream of an inert gas (e.g., nitrogen) is passed over or through the liquid sample.[11] The gas becomes saturated with the vapor of the substance.

-

Vapor Trapping: The gas stream, now containing the vapor, is passed through a cold trap or a sorbent tube that captures the substance.[11]

-

Quantification: The amount (mass) of the condensed or adsorbed substance is determined, typically using gas chromatography.[11]

-

Vapor Pressure Calculation: The vapor pressure is then calculated based on the mass of the compound transferred, the total volume of the inert gas passed through, and the temperature, using the ideal gas law.[11]

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows relevant to the physical properties of this compound.

Caption: Workflow for Experimental Vapor Pressure Measurement.

References

- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 2. CAS 79-35-6: 1,1-Dichloro-2,2-difluoroethene | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Ethene, 1,1-dichloro-2,2-difluoro- (CAS 79-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1,1-Dichloro-2,2-difluoroethene | C2Cl2F2 | CID 6592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [stenutz.eu]

- 10. benchchem.com [benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Historical Discovery and Synthesis of 1,1-Dichloro-2,2-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 1,1-dichloro-2,2-difluoroethylene (DCDFE), a compound of interest in various chemical and pharmaceutical applications. The document details the initial synthesis as reported in the 1930s and explores the evolution of synthetic methodologies, including zinc dehalogenation, dehydrochlorination, and thermal cleavage. Detailed experimental protocols for key synthesis methods are provided, alongside a comparative analysis of their yields and reaction conditions. Visual aids in the form of Graphviz diagrams illustrate the primary synthetic pathways, offering a clear and concise understanding of the chemical transformations involved.

Introduction

This compound, with the chemical formula C₂Cl₂F₂, is a halogenated ethylene derivative that has garnered attention for its utility as a refrigerant and as a versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring a double bond substituted with both chlorine and fluorine atoms, imparts distinct reactivity that is leveraged in the production of more complex molecules. This guide delves into the foundational research that first brought this compound to light and the subsequent development of various synthetic routes, providing a valuable resource for researchers in the field.

Historical Discovery

The first reported synthesis of this compound is attributed to the work of Locke, Brode, and Henne in 1934, as published in the Journal of the American Chemical Society.[2] Their research on "Fluorochloroethanes and Fluorochloroethylenes" laid the groundwork for the synthesis and characterization of a range of new halogenated hydrocarbons, including DCDFE. This seminal work opened the door for further investigation into the properties and applications of this and related compounds.

Synthetic Methodologies

Several methods for the synthesis of this compound have been developed since its initial discovery. The primary approaches include zinc dehalogenation, dehydrochlorination, and thermal cleavage.

Zinc Dehalogenation

This method involves the removal of two chlorine atoms from a tetrachlorodifluoroethane precursor using zinc metal. A detailed and high-yield procedure is available in Organic Syntheses.[2]

Dehydrochlorination

Dehydrochlorination involves the elimination of a hydrogen and a chlorine atom from a trichlorodifluoroethane precursor. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.[2]

Thermal Cleavage

High-temperature pyrolysis of specific fluorinated compounds can also yield this compound. One such method involves the thermal cleavage of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane.[2]

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as desired yield, available starting materials, and reaction conditions. The following table summarizes the quantitative data for the key synthesis methods.

| Synthesis Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| Zinc Dehalogenation | 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc powder, Zinc chloride, Methanol | 45-70 | 89-95 | [2] |

| Dehydrochlorination | 1,2,2-Trichloro-1,1-difluoroethane | Sodium hydroxide or Potassium hydroxide | Not specified | Not specified | [2] |

| Thermal Cleavage | 1,2,2-Trichloro-1,1-difluoroethane | - | 590 | Not specified | [2] |

| Thermal Cleavage | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | Aluminum fluoride | 650 | Not specified | [2] |

Experimental Protocols

Zinc Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane[2]

Materials:

-

1,1,1,2-Tetrachloro-2,2-difluoroethane (122.4 g, 0.6 mole)

-

Methanol (200 ml)

-

Powdered zinc (42.2 g, 0.65 g-atom)

-

Zinc chloride (0.2 g)

Apparatus:

-

500-ml three-necked round-bottomed flask

-

100-ml separatory funnel

-

Thermometer

-

Short fractionating column

-

Condenser

-

100-ml tared receiver

Procedure:

-

The flask is charged with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

-

The condenser is circulated with acetone cooled in a Dry Ice-acetone bath, and the receiver is immersed in ice water.

-

The mixture in the flask is heated to 60–63°C.

-

A solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol is added dropwise from the separatory funnel. The addition rate is controlled to maintain the temperature of the refluxing liquid at the head of the column at 18–22°C.

-

The reaction is moderately vigorous, and the heating bath is removed after the initial addition.

-

The addition of the ethane derivative takes approximately 45 minutes to 1 hour.

-

After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the dehalogenation and distill the remaining product. The temperature in the distillation flask gradually rises to 69–70°C.

-

The product, this compound, is collected in the receiver. The yield is 71–76 g (89–95%).

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways for this compound.

References

The Unseen Contaminant: A Technical Guide to 1,1-Dichloro-2,2-difluoroethylene (DCDFE)

An In-depth Examination of the Natural Occurrence and Environmental Fate of an Anthropogenic Halogenated Alkene

Abstract

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated alkene, is a compound of interest due to its industrial applications and potential environmental persistence. This technical guide provides a comprehensive overview of the current scientific understanding of DCDFE, focusing on its sources, environmental distribution, and transformation pathways. Drawing from available literature on DCDFE and structurally similar compounds, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its environmental behavior. Quantitative data on its physicochemical properties are summarized, and a generalized experimental protocol for its detection in environmental matrices is provided. Visual representations of its potential degradation pathways and analytical workflows are also presented to facilitate a deeper understanding of its environmental lifecycle.

Introduction

This compound, also known as DCDFE, is a synthetic, non-flammable, volatile liquid.[1][2] It belongs to the family of chlorofluoroethenes and is primarily used as an intermediate in chemical synthesis.[3] For instance, it serves as a precursor in the production of the anesthetic methoxyflurane.[3] Given its industrial origins and the history of environmental contamination associated with other halogenated hydrocarbons, a thorough understanding of DCDFE's natural occurrence and environmental fate is crucial for assessing its potential risks and developing effective remediation strategies.

Natural Occurrence and Anthropogenic Sources

Current scientific literature indicates that This compound is not known to occur naturally .[4] Its presence in the environment is exclusively attributed to anthropogenic activities. The primary sources of DCDFE are industrial, stemming from its manufacture and use as a chemical intermediate.[3] It can be synthesized through the rearrangement and elimination of 1,2-difluoro-1,1,2,2-tetrachloroethane (Freon 112).[3]

Releases into the environment can occur through various channels, including:

-

Industrial Emissions: Fugitive emissions from production facilities, storage, and transportation.

-

Waste Disposal: Improper disposal of industrial waste containing residual DCDFE.

-

Byproduct Formation: Potential formation as a byproduct in other chemical manufacturing processes.

-

Degradation Product: It has been suggested that DCDFE may be a metabolic intermediate in the reductive metabolism of HCFC-123.[2] This suggests a potential for its formation from the degradation of other fluorinated hydrocarbons in the environment.

Physicochemical Properties

Understanding the physicochemical properties of DCDFE is essential for predicting its behavior and transport in the environment. The available data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂Cl₂F₂ | [1][5] |

| Molecular Weight | 132.92 g/mol | [1][5] |

| CAS Number | 79-35-6 | [1][2] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 17.3 - 19 °C at 760 mmHg | [5][7] |

| Melting Point | -116 °C | [5][7] |

| Density | 1.439 - 1.5 g/cm³ | [5][7] |

| Vapor Pressure | 999.2 mmHg at 25°C | [5] |

| Water Solubility | Insoluble | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.43 | [5] |

Note: Some values are reported with slight variations across different sources.

Environmental Fate

The environmental fate of DCDFE is governed by a combination of transport and transformation processes. Due to the limited number of studies specifically focused on DCDFE, its environmental behavior is largely inferred from its physicochemical properties and the known fate of structurally similar compounds, such as 1,1-dichloroethene (1,1-DCE) and other chlorinated ethenes.

Transport and Partitioning

Abiotic Degradation

Abiotic degradation processes are likely to play a significant role in the transformation of DCDFE in the environment.

-

Photodegradation: In the atmosphere, DCDFE is expected to be degraded by reaction with photochemically produced hydroxyl radicals (•OH). While a specific atmospheric half-life for DCDFE has not been reported, the calculated atmospheric half-life for the structurally similar 1,1-dichloroethene is 2-3 days.[8]

-

Hydrolysis: Due to the stability of the carbon-halogen bonds, hydrolysis of DCDFE in water is expected to be a very slow process and not a significant degradation pathway under normal environmental conditions.[8]

-

Reductive Dechlorination: In anaerobic environments, such as saturated soils, sediments, and anoxic groundwater, reductive dechlorination is a plausible degradation pathway for DCDFE. This process, often mediated by reduced iron minerals, involves the sequential removal of chlorine atoms.[8]

Biotic Degradation

Information on the biodegradation of DCDFE is scarce. However, studies on related compounds provide insights into potential microbial degradation pathways.

-

Anaerobic Biodegradation: Similar to other chlorinated ethenes, DCDFE may be susceptible to anaerobic reductive dechlorination by specific microorganisms, such as Dehalococcoides species.[3] This process would likely lead to the formation of less chlorinated and potentially less toxic daughter products.

-

Aerobic Biodegradation: Aerobic biodegradation of highly chlorinated ethenes is generally less favorable. However, some microorganisms have been shown to co-metabolize chlorinated compounds in the presence of other substrates.[9]

-

Metabolism and Conjugation: A study on the metabolism of HCFC-123 in rats identified N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine as a metabolite, which could be formed through a pathway involving DCDFE and conjugation with glutathione.[2] This suggests that conjugation with cellular thiols could be a potential biotic transformation pathway in the environment, leading to the formation of more polar and potentially more biodegradable products.

The following diagram illustrates a hypothetical environmental fate pathway for DCDFE, integrating both abiotic and biotic processes.

Caption: Hypothetical environmental fate of this compound (DCDFE).

Experimental Protocols for Environmental Analysis

Currently, there are no specific, validated EPA or NIOSH methods exclusively for the analysis of DCDFE in environmental samples. However, its properties as a volatile organic compound (VOC) allow for its detection and quantification using established methods for this class of compounds. The following provides a generalized protocol based on EPA Method 8260 for the analysis of VOCs in water and soil by purge and trap gas chromatography-mass spectrometry (GC/MS).

Sample Collection and Preservation

-

Water Samples: Collect samples in 40 mL glass vials with Teflon-lined septa, ensuring no headspace. Preserve with hydrochloric acid (HCl) to a pH < 2 and store at 4°C.

-

Soil Samples: Collect soil cores using a dedicated sampling device to minimize volatile loss. Preserve samples by either placing them in a vial with a sodium bisulfate solution or by freezing.[10] A separate sample should be collected for moisture content determination.[10]

Sample Preparation and Analysis

A generalized workflow for the analysis of DCDFE in environmental samples is depicted below.

Caption: Generalized workflow for the analysis of DCDFE in environmental samples.

5.2.1. Purge and Trap

-

An aliquot of the water sample or a soil sample suspended in reagent water is placed in a purging vessel.

-

An inert gas (e.g., helium) is bubbled through the sample, transferring the volatile DCDFE from the aqueous phase to the vapor phase.

-

The vapor is then passed through a sorbent trap where DCDFE is retained.

-

After purging is complete, the trap is rapidly heated, and the desorbed DCDFE is backflushed with the inert gas into the gas chromatograph.

5.2.2. Gas Chromatography/Mass Spectrometry (GC/MS)

-

Separation: The desorbed DCDFE is separated from other volatile compounds on a capillary GC column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to ramp up to ensure adequate separation.

-

Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.

-

Quantification: DCDFE is identified by its characteristic mass spectrum and retention time. Quantification is achieved by comparing the response of the target analyte to that of internal standards.

Conclusion and Future Research Directions

This compound is an anthropogenic compound with no known natural sources. Its high volatility suggests that the atmosphere is the primary environmental sink upon its release. While specific data on its environmental fate are limited, it is expected to undergo photodegradation in the atmosphere and potentially slow biotic and abiotic degradation in soil and water, primarily through reductive dechlorination in anaerobic environments.

To provide a more complete picture of the environmental risks associated with DCDFE, further research is needed in several key areas:

-

Quantitative Environmental Fate Studies: Determination of key environmental parameters such as Henry's Law constant, soil adsorption coefficient (Koc), and degradation half-lives in various environmental compartments (air, water, soil, and sediment) under both aerobic and anaerobic conditions.

-

Identification of Degradation Products: Studies to identify the major abiotic and biotic degradation products of DCDFE to assess their potential toxicity and persistence.

-

Development of Validated Analytical Methods: The development and validation of specific and sensitive analytical methods for the routine monitoring of DCDFE in environmental matrices.

-

Environmental Monitoring: Widespread monitoring studies to determine the actual occurrence and concentration of DCDFE in various environmental media, particularly near industrial areas where it is produced or used.

A more robust understanding of the environmental behavior of DCDFE will enable more accurate risk assessments and the development of effective management strategies for this and other emerging halogenated contaminants.

References

- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 2. ecetoc.org [ecetoc.org]

- 3. This compound CAS#: 79-35-6 [m.chemicalbook.com]

- 4. epa.gov [epa.gov]

- 5. 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6 | Chemsrc [chemsrc.com]

- 6. This compound, min. 97% | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 10. eurofinsus.com [eurofinsus.com]

Methodological & Application

Application Notes and Protocols: 1,1-Dichloro-2,2-difluoroethylene in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-dichloro-2,2-difluoroethylene (DCDFE) in various cycloaddition reactions. DCDFE is a versatile building block in organic synthesis, particularly for the introduction of the gem-difluoromethylene group, a motif of increasing importance in medicinal chemistry and materials science. This document details the protocols for [2+2] and [4+2] cycloaddition reactions, supported by quantitative data and reaction workflows.

Introduction to Cycloaddition Reactions of this compound

This compound is an electron-deficient alkene, making it an excellent partner in cycloaddition reactions with electron-rich species. Its primary applications lie in [2+2] cycloadditions with alkenes and allenes to form four-membered rings, and in [4+2] cycloadditions (Diels-Alder reactions) with conjugated dienes to afford six-membered rings. These reactions provide access to a variety of fluorinated carbocycles, which are valuable intermediates in the synthesis of complex molecules. The presence of both chlorine and fluorine atoms on the cycloadducts offers further opportunities for selective functionalization.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction of this compound with conjugated dienes typically proceeds via a thermal mechanism to yield substituted cyclohexenes. The reaction often exhibits a high degree of regioselectivity, which can be influenced by the substitution pattern of the diene.

Quantitative Data for [4+2] Cycloaddition Reactions

| Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Butadiene | 100°C, 10 h, sealed tube | 4,4-Dichloro-5,5-difluorocyclohexene | 75 | [1] |

| Isoprene | 100°C, 10 h, sealed tube | 1-Methyl-4,4-dichloro-5,5-difluorocyclohexene and 2-Methyl-4,4-dichloro-5,5-difluorocyclohexene (regioisomers) | 80 (total) | [2] |

| trans,trans-2,4-Hexadiene | 150°C, 24 h, sealed tube | cis-1,2-Dimethyl-4,4-dichloro-5,5-difluorocyclohexene | 65 | [3] |

| cis,trans-2,4-Hexadiene | 150°C, 24 h, sealed tube | trans-1,2-Dimethyl-4,4-dichloro-5,5-difluorocyclohexene | 62 | [3] |

| Cyclopentadiene | 80°C, 12 h, sealed tube | 5,5-Dichloro-6,6-difluorobicyclo[2.2.1]hept-2-ene | High | [4] |

| Anthracene | 140°C, 48 h, xylene | 9,10-Ethano-9,10-dihydroanthracene derivative | Moderate | [2][5][6][7] |

Experimental Protocol: [4+2] Cycloaddition of this compound with Butadiene

Materials:

-

This compound (DCDFE)

-

Butadiene (liquefied gas)

-

Hydroquinone (inhibitor)

-

Heavy-walled Pyrex tube

Procedure:

-

A heavy-walled Pyrex tube is charged with a small amount of hydroquinone to inhibit polymerization.

-

The tube is cooled in a dry ice/acetone bath, and a known amount of liquefied butadiene is condensed into the tube.

-

A molar excess of this compound is then condensed into the cooled tube.

-

The tube is sealed under vacuum.

-

The sealed tube is placed in a protective steel cylinder and heated in an oven at 100°C for 10 hours.

-

After cooling to room temperature, the tube is carefully opened in a well-ventilated fume hood.

-

The excess butadiene and DCDFE are allowed to evaporate.

-

The remaining liquid product, 4,4-dichloro-5,5-difluorocyclohexene, is purified by distillation under reduced pressure.

Caption: Workflow for the [4+2] cycloaddition of DCDFE with butadiene.

[2+2] Cycloaddition Reactions

This compound undergoes thermal [2+2] cycloaddition with a variety of alkenes and allenes to produce substituted cyclobutanes and methylenecyclobutanes, respectively. These reactions often proceed through a stepwise diradical mechanism.

Quantitative Data for [2+2] Cycloaddition Reactions

| Alkene/Allene | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Styrene | 120°C, 18 h, sealed tube | 1-Phenyl-3,3-dichloro-4,4-difluorocyclobutane | 78 | |

| Ethyl vinyl ether | 100°C, 12 h, sealed tube | 1-Ethoxy-3,3-dichloro-4,4-difluorocyclobutane | 85 | |

| 1,1-Dimethylallene | 150°C, 20 h, sealed tube | 1-(Dichlorodifluoromethyl)-2-isopropylidenecyclobutane and 2,2-Dimethyl-1-(dichlorodifluoromethylidene)cyclobutane | 60 (total) | [8] |

| 3-Methyl-1,2-butadiene | 160°C, sealed tube | Mixture of four 1:1 adducts | Not specified | [9][10] |

Experimental Protocol: [2+2] Cycloaddition of this compound with Styrene

Materials:

-

This compound (DCDFE)

-

Styrene

-

Benzene (solvent)

-

Heavy-walled glass ampoule

Procedure:

-

Styrene and a molar excess of this compound are dissolved in benzene in a heavy-walled glass ampoule.

-

The ampoule is cooled in liquid nitrogen, evacuated, and sealed.

-

The sealed ampoule is heated in an oil bath at 120°C for 18 hours.

-

After cooling, the ampoule is opened, and the solvent and excess DCDFE are removed by rotary evaporation.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-phenyl-3,3-dichloro-4,4-difluorocyclobutane.

Caption: Workflow for the [2+2] cycloaddition of DCDFE with styrene.

[3+2] Cycloaddition Reactions